

Assessing Off-Target Effects of AN-12-H5 intermediate-3 Compared to Analogs

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Compound of Interest

Compound Name: AN-12-H5 intermediate-3

Cat. No.: B15552683

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the off-target effects of the hypothetical molecule **AN-12-H5 intermediate-3** and its analogs. The following sections detail the experimental data, protocols, and relevant biological pathways to offer a comprehensive overview of their selectivity profiles.

Data Presentation: Comparative Kinase Selectivity

The selectivity of **AN-12-H5 intermediate-3** and its analogs was assessed against a panel of related kinases. The following table summarizes the inhibitory activity (IC₅₀ values) of each compound, providing a quantitative comparison of their on-target and off-target effects. Lower IC₅₀ values indicate higher potency.

Target Kinase	AN-12-H5 intermediate-3 (IC ₅₀ in nM)	Analog 1 (IC ₅₀ in nM)	Analog 2 (IC ₅₀ in nM)
Kinase A (On-Target)	15	25	50
Kinase B (Off-Target)	250	800	>10,000
Kinase C (Off-Target)	1,200	5,000	>10,000
Kinase D (Off-Target)	3,500	>10,000	>10,000

Experimental Protocols

Kinase Inhibition Assay: Competitive Binding

A competitive binding assay was employed to determine the IC₅₀ values of the test compounds against the kinase panel.

Principle: This assay measures the ability of a test compound to displace a known, high-affinity ligand from the ATP-binding site of a kinase. The displacement is quantified, providing a measure of the test compound's binding affinity and, consequently, its inhibitory potency.

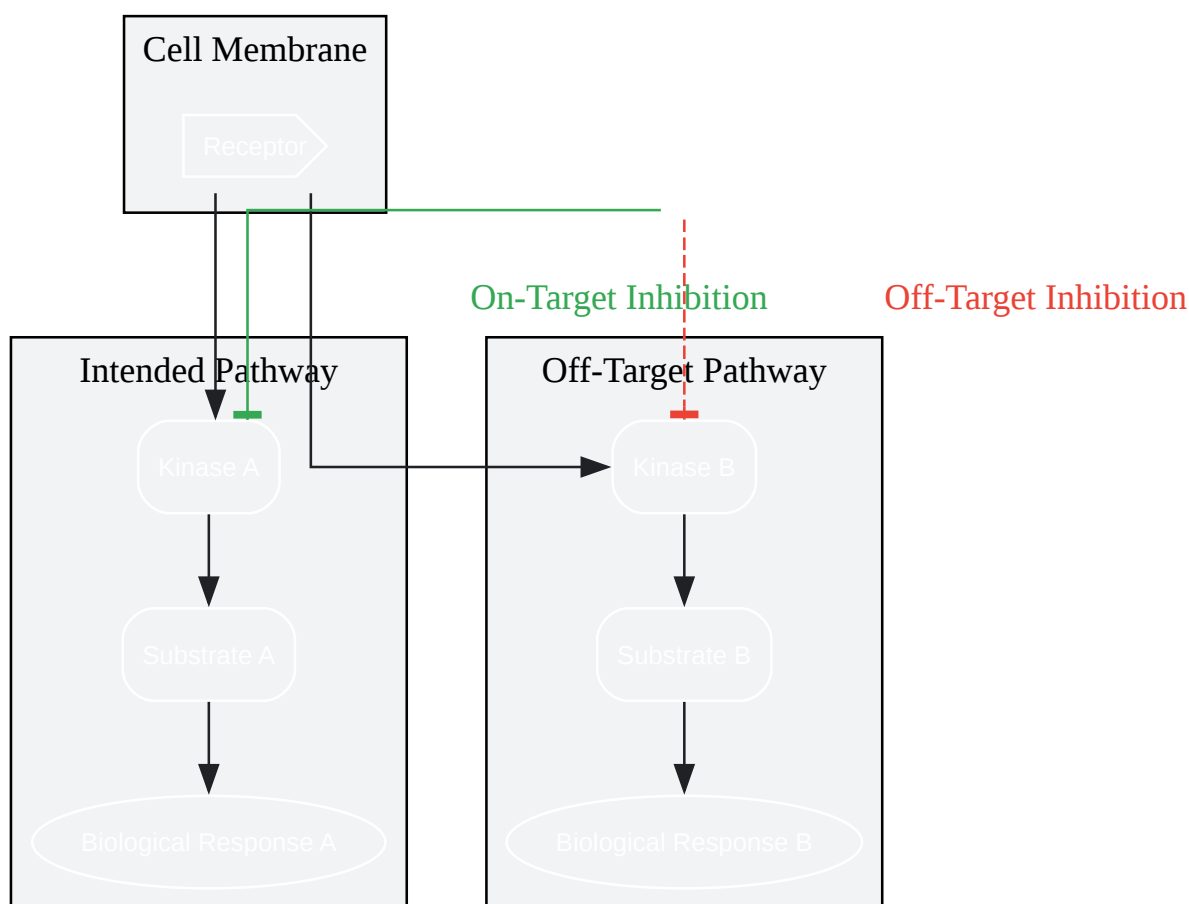
Methodology:

- Reagents and Materials:
 - Recombinant human kinases (Kinase A, B, C, D)
 - Fluorescently labeled, high-affinity kinase ligand (tracer)
 - Test compounds (**AN-12-H5 intermediate-3**, Analog 1, Analog 2) dissolved in DMSO
 - Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
 - 384-well microplates
- Procedure:
 - A series of dilutions of the test compounds were prepared in DMSO.
 - The kinase, tracer, and test compound were combined in the assay buffer in the wells of a 384-well plate.
 - The plate was incubated at room temperature for 60 minutes to allow the binding reaction to reach equilibrium.
 - The fluorescence polarization/anisotropy was measured using a suitable plate reader.
 - The IC₅₀ values were calculated by fitting the data to a four-parameter logistic curve using graphing software.

Visualizations

Signaling Pathway and Off-Target Interaction

The following diagram illustrates a hypothetical signaling pathway where **AN-12-H5 intermediate-3** is intended to inhibit Kinase A. However, due to its off-target effects, it can also inhibit Kinase B, leading to unintended downstream consequences.

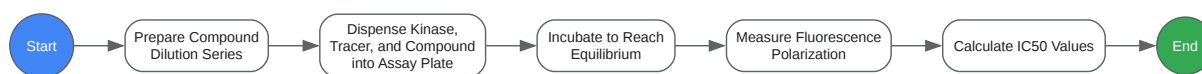


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Caption: On-target vs. off-target inhibition in a signaling pathway.

Experimental Workflow: Kinase Panel Screening

The diagram below outlines the experimental workflow for assessing the off-target effects of a compound using a kinase panel screening approach.



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Caption: Workflow for kinase panel screening.

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